molecular formula C19H23NO5 B11002823 N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine

N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine

Cat. No.: B11002823
M. Wt: 345.4 g/mol
InChI Key: FKCINNAUPBOGSI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine is a compound that belongs to the class of amino acid derivatives of coumarins. Coumarins are known for their high biological activity and have been used as the basis for creating pharmacologically active compounds. This particular compound combines the coumarin nucleus with an amino acid moiety, which is expected to produce new physiological properties.

Preparation Methods

The synthesis of N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine involves several steps. The starting hydroxycoumarin is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid. The amino acid moiety is introduced into the coumarin nucleus using the activated ester method, which is commonly employed in peptide synthesis. The activated esters are N-hydroxysuccinimide esters, which are highly reactive and do not lead to racemization .

Chemical Reactions Analysis

N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and reactivity of coumarin derivatives. In biology and medicine, it has been investigated for its potential pharmacological activities, including anti-inflammatory, neuroprotective, and antidepressant effects. Additionally, it has applications in the industrial sector, particularly in the development of new biologically active compounds .

Mechanism of Action

The mechanism of action of N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine involves its interaction with specific molecular targets and pathways. The coumarin nucleus is known to interact with various enzymes and receptors, leading to its diverse biological activities. The amino acid moiety may enhance the compound’s ability to interact with these targets, resulting in improved pharmacological effects .

Comparison with Similar Compounds

N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine is unique due to its combination of a coumarin nucleus and an amino acid moiety. Similar compounds include other amino acid derivatives of coumarins, such as N-[2-(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yloxy)acetyl]amino acids. These compounds also exhibit high biological activity and have been studied for their potential pharmacological applications .

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

(2S)-2-[(7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methylamino]-4-methylpentanoic acid

InChI

InChI=1S/C19H23NO5/c1-10(2)8-15(18(22)23)20-9-14-16(21)7-6-12-11-4-3-5-13(11)19(24)25-17(12)14/h6-7,10,15,20-21H,3-5,8-9H2,1-2H3,(H,22,23)/t15-/m0/s1

InChI Key

FKCINNAUPBOGSI-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O

Canonical SMILES

CC(C)CC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.